![molecular formula C16H23NO2S B4689949 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4689949.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'NS-398' and is a selective cyclooxygenase-2 (COX-2) inhibitor.
Mécanisme D'action
NS-398 selectively inhibits N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. This inhibition of this compound leads to a reduction in the production of prostaglandins that are involved in inflammation and pain.
Biochemical and Physiological Effects:
NS-398 has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been shown to reduce tumor growth and angiogenesis in various cancer models. Additionally, NS-398 has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NS-398 is its selectivity for N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide, which allows for the reduction of inflammation and pain without affecting COX-1. This selectivity also reduces the risk of gastrointestinal side effects, which are commonly associated with non-selective COX inhibitors. However, one of the limitations of NS-398 is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
For research on NS-398 include the development of more soluble analogs, the investigation of its potential use in combination with other drugs, and the exploration of its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
In conclusion, NS-398 is a selective N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Further research is needed to determine its safety and efficacy in humans, and to explore its potential use in combination with other drugs. NS-398 has the potential to be a valuable tool in the development of new treatments for various diseases.
Applications De Recherche Scientifique
NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to selectively inhibit N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting this compound, NS-398 can reduce inflammation and pain without affecting COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-14-7-9-16(10-8-14)13-20(18,19)17-12-11-15-5-3-2-4-6-15/h5,7-10,17H,2-4,6,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLECVNZQWPQJOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.